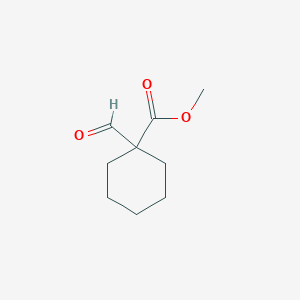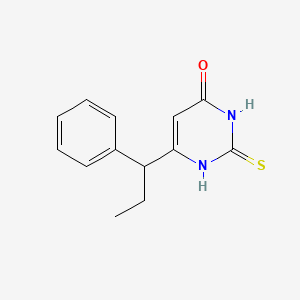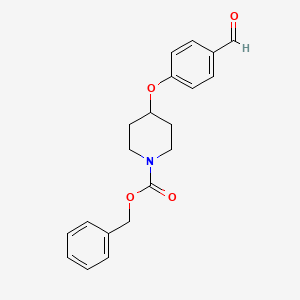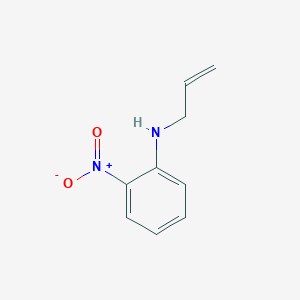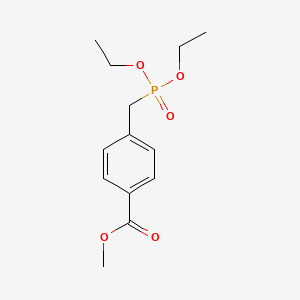
Methyl 4-(diethoxyphosphorylmethyl)benzoate
概要
説明
“Methyl 4-(diethoxyphosphorylmethyl)benzoate” is a chemical compound with the molecular formula C13H19O5P . Its molecular weight is approximately 286.26 .
Molecular Structure Analysis
The InChI code for “Methyl 4-(diethoxyphosphorylmethyl)benzoate” is1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 4-(diethoxyphosphorylmethyl)benzoate” is a liquid at room temperature . The boiling point is 137-138.5 C at 0.15 mmHg .科学的研究の応用
1. Utilization in Horner-Wadsworth-Emmons Reactions
Methyl 2-[(diethoxyphosphoryl)methyl]benzoate has been noted for its involvement in reactions under Horner-Wadsworth-Emmons conditions, producing alkenylphosphonates and 1,2-disubstituted E-alkenes, indicating its utility in organic synthesis and the construction of complex molecular structures (Baird et al., 2011).
2. Importance in Synthesizing Key Intermediates
Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a crucial intermediate for the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities, is synthesized from methyl 4-bromobenzoate, indicating the significance of such compounds in the synthesis of biologically active molecules (Lou Hong-xiang, 2012).
3. Role in Curtius Reaction and Formation of Isocyanates
In the context of the Curtius reaction, methyl (diethoxyphosphorylmethyl)furoates undergo selective hydrolysis, leading to the formation of furoyl azides, which subsequently convert into isocyanates. This demonstrates the compound's utility in complex chemical transformations, including nucleophilic substitutions and rearrangements to form stable methyl urethanes and phosphorylated furyl carbonates (Pevzner, 2011).
4. Involvement in Mesomorphic and Fluorescence Properties
Studies have illustrated the application of related methyl benzoates in understanding liquid crystalline and fluorescence properties, showcasing the relevance of these compounds in material science and the development of thermally stable compounds with unique physical properties (Muhammad et al., 2016), (Kim et al., 2021).
Safety And Hazards
特性
IUPAC Name |
methyl 4-(diethoxyphosphorylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYPSGYDIRZUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449367 | |
| Record name | Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
CAS RN |
14295-52-4 | |
| Record name | Methyl 4-[(diethoxyphosphinyl)methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14295-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

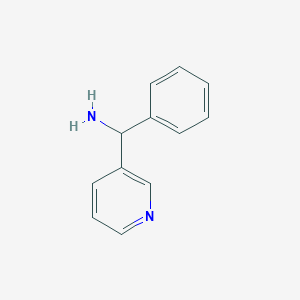
![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
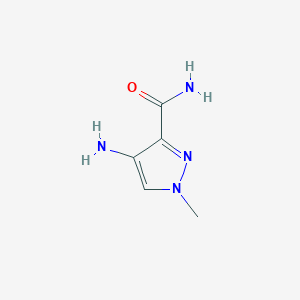
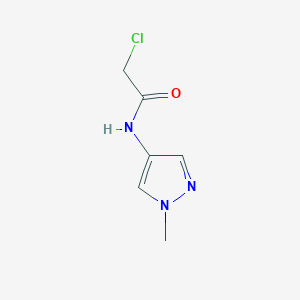
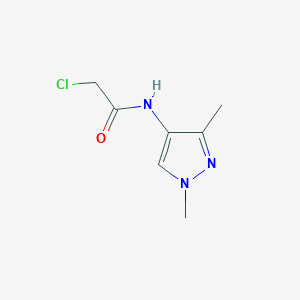
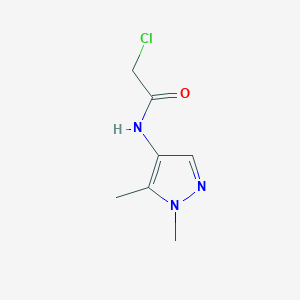
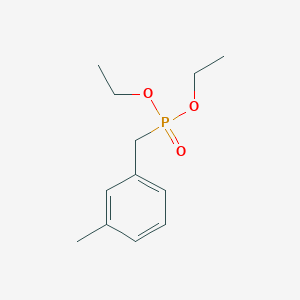
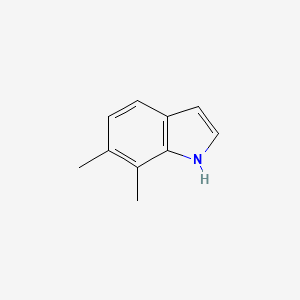
![Pyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B1366675.png)

